4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) is an organic compound with a complex structure that includes benzene rings, nitro groups, and carboxylic acid functionalities
Vorbereitungsmethoden
The synthesis of 4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4,4’-diaminobenzophenone under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Hydrolysis: The ester or amide linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, sulfuric acid, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the benzene rings and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid) include:
Azobenzene-4,4’-dicarboxylic acid: This compound has similar structural features but lacks the nitro groups, making it less reactive in certain chemical reactions.
4,4’-Diaminobenzophenone: This precursor compound is used in the synthesis of the target compound and has different reactivity due to the presence of amino groups instead of nitro groups.
Eigenschaften
Molekularformel |
C22H14N4O10 |
---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
4-[[4-[(4-carboxy-2-nitrophenyl)carbamoyl]benzoyl]amino]-3-nitrobenzoic acid |
InChI |
InChI=1S/C22H14N4O10/c27-19(23-15-7-5-13(21(29)30)9-17(15)25(33)34)11-1-2-12(4-3-11)20(28)24-16-8-6-14(22(31)32)10-18(16)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
KZEADVVBOHFKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.